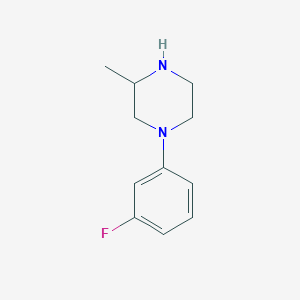

1-(3-Fluorophenyl)-3-methylpiperazine

Overview

Description

“1-(3-Fluorophenyl)-3-methylpiperazine” is a synthetic molecule that falls under the category of piperazines . The physiological and toxicological properties of this compound are not well-known . It’s primarily used for research and forensic applications .

Molecular Structure Analysis

The molecular structure of “this compound” includes a piperazine ring attached to a fluorophenyl group . The formal name of the compound is 1-(3-fluorophenyl)-piperazine, dihydrochloride . The molecular formula is C10H13FN2 • 2HCl, and the formula weight is 253.1 .Physical and Chemical Properties Analysis

The compound is a crystalline solid . The solubility of the compound in DMSO is 10 mg/ml, in Methanol is 1 mg/ml, and in PBS (pH 7.2) is 10 mg/ml .Scientific Research Applications

Antitumor Activity

- A study by Ding et al. (2016) discusses the synthesis of 1,2,4-triazole Schiff bases containing the 1-[bi-(4-fluorophenyl)methyl]piperazine group. These compounds exhibited significant inhibitory activity against tumor cells, indicating potential antitumor applications.

Pharmacokinetics

- Grumann et al. (2019) conducted a study on 3-Fluorophenmetrazine, a derivative of phenmetrazine, exploring its pharmacokinetics. This research offers insights into the compound's behavior in biological systems, which can be crucial for developing new pharmaceuticals (Grumann et al., 2019).

Steroid Analysis

- Nishio et al. (2007) developed new derivatization reagents for steroids, including 1-(2,4-dinitro-5-fluorophenyl)-4-methylpiperazine (PPZ), enhancing the sensitivity of steroid detection in LC-ESI-MS/MS analyses (Nishio et al., 2007).

Fluorescence Probes

- A 2022 study by Bakov et al. discussed a highly water-soluble 1,8-naphthalimide with pH and viscosity-sensing fluorescence, incorporating a 4-methylpiperazinyl fragment. This compound shows potential as a fluorescent probe for pH and viscosity in aqueous solutions (Bakov et al., 2022).

Mannich Bases and Bioactivities

- Gul et al. (2019) synthesized new phenolic Mannich bases with piperazines, including variants with 1-(3-fluorophenyl)piperazine, and evaluated their cytotoxic, anticancer, and carbonic anhydrase inhibitory effects (Gul et al., 2019).

Sigma Ligands Research

- Perregaard et al. (1995) synthesized a series of compounds, including 4-phenylpiperazines with 4-fluorophenyl substituents, showing high affinity for sigma 1 and sigma 2 binding sites. This research contributes to the understanding of sigma ligands in pharmacology (Perregaard et al., 1995).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various receptors and enzymes in the body .

Mode of Action

It’s worth noting that similar compounds have been reported to act as potent releasers of dopamine and norepinephrine . These neurotransmitters play a crucial role in regulating mood, attention, and energy levels in the body .

Biochemical Pathways

Related compounds have been known to influence the dopaminergic and noradrenergic pathways . These pathways are involved in a variety of physiological processes, including mood regulation, attention, and the body’s response to stress .

Pharmacokinetics

Similar compounds have been known to be readily absorbed and distributed in the body, metabolized by the liver, and excreted in the urine .

Result of Action

Similar compounds have been reported to cause a range of effects, including euphoria, stimulation, increased energy, talkativeness, and insomnia . Adverse effects may include tachycardia, agitation, delirium, and seizures .

Action Environment

The action, efficacy, and stability of 1-(3-Fluorophenyl)-3-methylpiperazine can be influenced by various environmental factors. These may include the presence of other substances in the body, the individual’s overall health status, and genetic factors that can influence how the compound is metabolized and excreted .

Biochemical Analysis

Biochemical Properties

1-(3-Fluorophenyl)-3-methylpiperazine plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with hepatic stellate cells, inhibiting their proliferation and reducing the expression of collagen types I and III . These interactions suggest that this compound may have potential therapeutic applications in treating hepatic fibrosis by modulating the activity of specific enzymes and proteins involved in collagen synthesis.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In hepatic stellate cells, this compound inhibits cell proliferation and reduces collagen expression, which is crucial for managing hepatic fibrosis

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s ability to inhibit the proliferation of hepatic stellate cells and reduce collagen expression suggests that it may act as an enzyme inhibitor or modulator . These interactions likely involve binding to active sites on enzymes or proteins, leading to changes in their activity and subsequent effects on gene expression and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound can inhibit hepatic stellate cell proliferation and collagen expression over a 48-hour period

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses of the compound have been shown to inhibit hepatic stellate cell proliferation more effectively and reduce collagen expression . It is essential to determine the threshold effects and potential toxic or adverse effects at high doses to ensure the compound’s safety and efficacy in therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for understanding its biochemical effects. The compound’s interactions with hepatic stellate cells indicate that it may be transported and localized within the liver, where it exerts its effects on cell proliferation and collagen expression

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound’s effects on hepatic stellate cells suggest that it may be localized within specific cellular compartments or organelles, where it interacts with enzymes and proteins involved in collagen synthesis . Understanding the targeting signals or post-translational modifications that direct the compound to these compartments is essential for elucidating its mechanism of action.

Properties

IUPAC Name |

1-(3-fluorophenyl)-3-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2/c1-9-8-14(6-5-13-9)11-4-2-3-10(12)7-11/h2-4,7,9,13H,5-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBEBBCLEHYFDPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

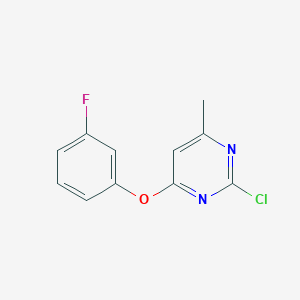

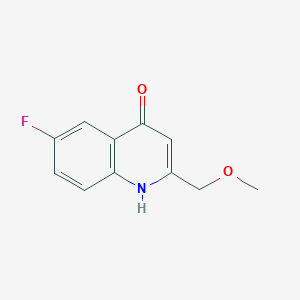

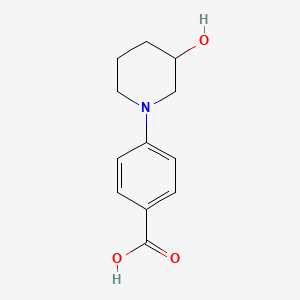

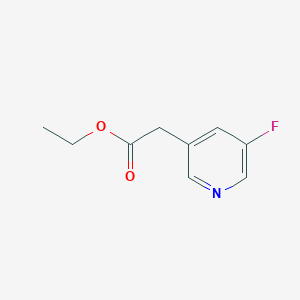

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl[(4-fluoro-2-methylphenyl)methyl]amine](/img/structure/B1445071.png)

![N-[(2,5-dimethylphenyl)methyl]cyclobutanamine](/img/structure/B1445075.png)